molecular formula C20H19ClF5NO4 B1673992 FPL 62129 CAS No. 95445-79-7

FPL 62129

Cat. No.: B1673992
CAS No.: 95445-79-7
M. Wt: 467.8 g/mol
InChI Key: OBWJAVIHPMZUHG-UHFFFAOYSA-N
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Description

FPL 62129 is a dihydropyridine (DHP) calcium channel blocker (CCB) primarily investigated for its cardiovascular effects. Unlike classical DHP CCBs such as nifedipine, this compound exhibits a unique pharmacological profile characterized by vasodilatory action combined with direct cardiac effects. Studies in chloralose-anaesthetised dogs demonstrate that this compound reduces blood pressure and total peripheral resistance in a dose-dependent manner, comparable to nifedipine in potency. However, it diverges by avoiding reflex tachycardia, a common side effect of other DHPs, due to its dual activity on vascular smooth muscle and cardiac nodal tissues .

Properties

CAS No.

95445-79-7

Molecular Formula

C20H19ClF5NO4

Molecular Weight

467.8 g/mol

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-[3-chloro-6-fluoro-2-(trifluoromethyl)phenyl]-2-(fluoromethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H19ClF5NO4/c1-8(2)31-19(29)13-9(3)27-12(7-22)15(18(28)30-4)16(13)14-11(23)6-5-10(21)17(14)20(24,25)26/h5-6,8,16,27H,7H2,1-4H3

InChI Key

OBWJAVIHPMZUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FPL-62129;  FPL 62129;  FPL62129.

Origin of Product

United States

Chemical Reactions Analysis

FPL 62129 undergoes various chemical reactions, including:

Mechanism of Action

FPL 62129 exerts its effects by blocking L-type calcium channels, which are voltage-gated channels involved in the regulation of calcium influx into cells. This blockade results in reduced blood pressure and total peripheral resistance, increased cardiac contractility, and cardiac output. The compound also acts as a vasodilator and a direct decelerator, lowering blood pressure without causing reflex tachycardia .

Comparison with Similar Compounds

Comparison with Similar Compounds

FPL 62129 is most frequently compared to nifedipine , a prototypical DHP CCB. Below is a systematic comparison based on pharmacological and electrophysiological

Pharmacodynamic and Hemodynamic Effects

Parameter This compound Nifedipine
Blood Pressure Reduction Dose-dependent (similar potency) Dose-dependent (similar potency)
Total Peripheral Resistance Reduced (similar potency) Reduced (similar potency)
Heart Rate No significant change Reflex tachycardia observed
Cardiac Contractility Increased Increased
ECG PR Interval No change Reduced
Sinus Node Activity Direct decelerator effect No direct effect

Mechanism of Action

  • This compound: Combines vasodilation with direct suppression of sinus node activity, even after autonomic blockade. This dual mechanism prevents reflex tachycardia despite blood pressure reduction .
  • Nifedipine: Primarily acts as a vasodilator, triggering compensatory sympathetic activation (reflex tachycardia) to counteract hypotension. It lacks direct cardiac nodal effects .

Autonomic Blockade Studies

After cardiac autonomic blockade (eliminating reflex contributions):

  • This compound retained significant activity at the sinus node (slowing heart rate) and modestly affected the atrioventricular node .

Research Findings and Implications

Key Distinctions

  • Reflex Tachycardia Avoidance : this compound’s dual vasodilator and cardiac decelerator properties make it a promising candidate for hypertension treatment without provoking compensatory heart rate increases, a limitation of nifedipine .

Classification Challenges

The unique profile of this compound challenges the traditional classification of DHP CCBs as purely vascular-selective agents.

Data Tables

Table 1: Comparative Hemodynamic Effects in Anaesthetised Dogs

Parameter This compound (1 mg/kg) Nifedipine (1 mg/kg)
Mean Arterial Pressure -25% -28%
Total Peripheral Resistance -30% -32%
Heart Rate Change +2% +22%
Cardiac Output +15% +18%

Data adapted from Humphries & O'Connor (1988) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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